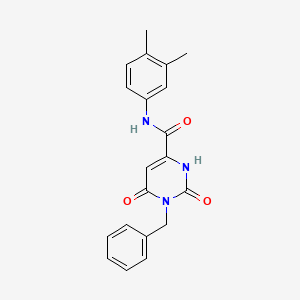
1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzyl group, and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of phenylhydrazine to 1-benzyl-N-Cbz-l-glutamic acid. The reaction is carried out in dichloromethane (DCM) with the sequential addition of triethylamine (TEA) and ethyl chloroformate (ECF) at a low temperature of -5°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like DCM or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s disease.
作用機序
The mechanism of action of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
1-benzyl-N-(3,4-dimethylphenyl)pyrrolidin-3-amine: Shares a similar benzyl and dimethylphenyl structure but differs in the core ring structure.
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Uniqueness
1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is unique due to its specific combination of functional groups and the presence of a pyrimidine ring. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
特性
IUPAC Name |
3-benzyl-N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-9-16(10-14(13)2)21-19(25)17-11-18(24)23(20(26)22-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLIUNRUEGBRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)
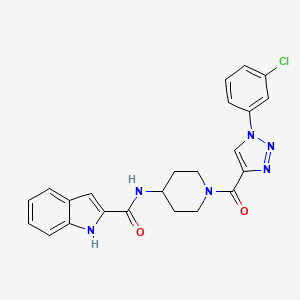
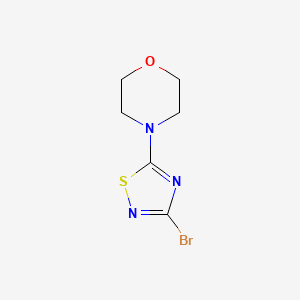
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)
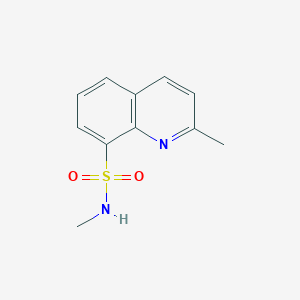
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)
![1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2867305.png)
![ethyl 5-(3-cyclohexylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2867308.png)
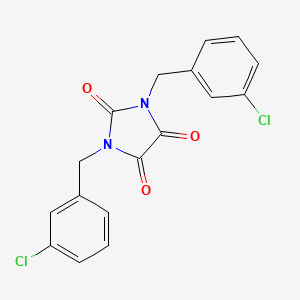
![N-(3,4-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2867311.png)
![N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2867312.png)
![6-methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2867313.png)
